Platinum(4+) tetraiodide

Description

Contextualization of Platinum(IV) Coordination Chemistry

The coordination chemistry of platinum is rich and varied, with the metal exhibiting a range of oxidation states, most commonly +2 and +4. Platinum(IV) complexes are characterized by a d⁶ electron configuration and typically adopt an octahedral geometry. This six-coordinate structure renders them kinetically more inert compared to their square planar platinum(II) counterparts. ub.edu This inherent stability is a crucial feature that influences their reactivity and applications.

The study of platinum(IV) iodide and its derivatives is often framed within the context of oxidative addition and reductive elimination reactions. Platinum(II) complexes can be oxidized to platinum(IV) species, a fundamental process in many catalytic cycles and synthetic pathways. acs.orgmdpi.com Conversely, the reduction of platinum(IV) complexes back to platinum(II) is a key activation step in the mechanism of action for certain platinum-based anticancer agents. thenaturalsapphirecompany.com

Historical Development of Platinum(IV) Iodide Research

The history of platinum itself dates back to pre-Columbian civilizations in South America, where it was used in artifacts. wikipedia.org However, its formal discovery and systematic study in Europe began in the 18th century. shef.ac.uk Antonio de Ulloa, a Spanish scientist, is credited with the first scientific description of platinum in 1748. shef.ac.ukelsevier.es Early chemists were intrigued by its high melting point and resistance to corrosion. shef.ac.uk

The development of platinum chemistry gained momentum in the 19th century with the work of scientists like John Dalton, who proposed his atomic theory and created a symbol for platinum. elsevier.es The discovery of platinum's catalytic properties was a major milestone, with early observations of its ability to facilitate chemical reactions. royalsocietypublishing.org

In the 20th and 21st centuries, research on platinum(IV) iodide and its complexes has become more specialized, driven by their potential applications. The initial perception of platinum iodido complexes as mere synthetic intermediates has evolved, with a growing recognition of their unique and pharmacologically promising properties. thenaturalsapphirecompany.comfrontiersin.org

Significance of Platinum(IV) Iodide in Contemporary Chemical Investigations

Platinum(IV) iodide and its coordination complexes are at the forefront of several areas of modern chemical research, demonstrating their continued relevance and potential for innovation.

In Anticancer Research:

A significant area of contemporary research involves the development of platinum-based anticancer drugs. While platinum(II) compounds like cisplatin (B142131) are widely used, they are associated with significant side effects and drug resistance. thenaturalsapphirecompany.com Platinum(IV) complexes are being investigated as prodrugs that can be activated within the tumor environment, potentially reducing systemic toxicity. thenaturalsapphirecompany.comnih.gov Platinum(IV) iodide complexes, in particular, have garnered renewed interest. thenaturalsapphirecompany.com The iodide ligands can influence the drug's mechanism of action, including its hydrolysis, reactivity with biomolecules, and ability to induce cell cycle arrest and apoptosis. thenaturalsapphirecompany.com Research has shown that certain cyclometallated platinum(IV) iodido complexes exhibit remarkable antiproliferative activity against various cancer cell lines. acs.orgwikipedia.org

In Catalysis:

Platinum compounds are renowned for their catalytic activity in a wide range of chemical reactions, including hydrogenation, and hydrosilylation. royalsocietypublishing.orgrsc.org While organoplatinum compounds are generally more stable and less catalytically active than their palladium counterparts, they serve as important models for understanding reaction mechanisms. rsc.org Platinum(IV) iodide can be a precursor for the synthesis of catalytically active species. For example, trimethylplatinum iodide is used as a precursor for hydrosilylation catalysts. researchgate.net The presence of iodide ligands can also enhance the catalytic activity of certain platinum complexes in processes like light-driven hydrogen production. rsc.org

In Materials Science:

The unique properties of platinum(IV) iodide make it a valuable component in the development of new materials. It is used in the preparation of platinum iodide nanocolloids, which have potential applications in medicine and as catalysts. acs.org The electrical spark discharge method has been employed to synthesize these nanocolloids, offering a greener alternative to traditional chemical preparation methods. acs.org Furthermore, platinum(IV) iodide complexes are being explored for their use in creating advanced materials with specific optical and electronic properties. For instance, organometallic trimethylplatinum(IV) iodide complexes have been synthesized and studied for their potential as bifunctional halogen bond acceptors in crystal engineering. americanelements.com

Data Tables

Table 1: Physical and Chemical Properties of Platinum(IV) Iodide

| Property | Value | Reference(s) |

| Chemical Formula | PtI₄ | chemicalbook.com |

| Molar Mass | 702.702 g·mol⁻¹ | |

| Appearance | Dark brown to brown-black or grey-black crystalline solid | |

| Density | 6.06 g/cm³ | chemicalbook.com |

| Melting Point | 130 °C (decomposes) | chemicalbook.com |

| Solubility | Decomposes in water; soluble in ethanol, acetone, alkali, HI, KI, liquid NH₃ |

Table 2: Crystallographic Data for α-Platinum(IV) Iodide

| Parameter | Value | Reference(s) |

| Crystal System | Orthorhombic | |

| Space Group | Pbca | |

| a | 1.290 nm | |

| b | 1.564 nm | |

| c | 0.690 nm | |

| Z | 8 |

Properties

CAS No. |

7790-46-7 |

|---|---|

Molecular Formula |

I4Pt |

Molecular Weight |

702.70 g/mol |

IUPAC Name |

tetraiodoplatinum |

InChI |

InChI=1S/4HI.Pt/h4*1H;/q;;;;+4/p-4 |

InChI Key |

RNJPWBVOCUGBGY-UHFFFAOYSA-J |

SMILES |

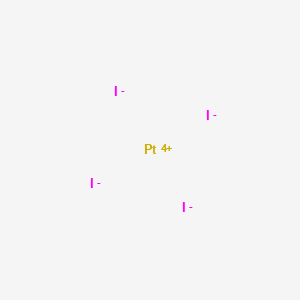

[I-].[I-].[I-].[I-].[Pt+4] |

Canonical SMILES |

I[Pt](I)(I)I |

physical_description |

Brownish-black to black solid; Soluble in water; [Merck Index] Black powder; Decomposed by water; [Alfa Aesar MSDS] |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization Techniques

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. edinst.com For a vibration to be IR active, it must involve a change in the molecule's dipole moment, whereas for a vibration to be Raman active, a change in polarizability is required. edinst.com In the context of platinum(IV) iodide, these methods are particularly useful for identifying the characteristic stretching frequencies of the platinum-iodine (Pt-I) bonds.

These Pt-I vibrations are typically found in the far-infrared region of the spectrum (< 400 cm⁻¹) due to the heavy masses of the platinum and iodine atoms. The number and frequencies of the observed Pt-I bands can provide strong evidence for the geometry of the complex. For example, an octahedral [PtI₆]²⁻ anion would have a different number of IR and Raman active Pt-I stretches compared to a complex with lower symmetry. Assignments of ν(Pt–X) (where X is a halogen) have been successfully made for various platinum(IV) complexes using a combination of IR and Raman spectroscopy. rsc.org

Mass Spectrometry (e.g., Electrospray Ionization Mass Spectrometry, ESI-MS)

Mass spectrometry is a vital tool for determining the molecular weight and confirming the composition of platinum(IV) iodide complexes. Electrospray Ionization (ESI) is a particularly effective "soft" ionization technique for this purpose, as it allows for the transfer of intact, charged complexes from solution to the gas phase with minimal fragmentation. nih.govchempap.org

X-ray Diffraction and Crystallography

While NMR and other spectroscopic methods provide invaluable information about a compound's structure in solution, X-ray diffraction provides the definitive, unambiguous characterization of its molecular structure in the solid state. unm.edu

Single-crystal X-ray diffraction is the most powerful technique for determining the three-dimensional arrangement of atoms within a crystalline solid. researchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal of a platinum(IV) iodide compound, it is possible to determine precise atomic coordinates. This information yields:

Exact Bond Lengths: The precise distances between the platinum center and the iodide ligands (Pt-I), as well as bonds within any organic ligands.

Bond Angles: The angles between ligands, which define the coordination geometry. For platinum(IV), this is typically a slightly distorted octahedral geometry. nih.gov

Crystal Packing: How the individual molecules or ions are arranged in the crystal lattice, including any intermolecular interactions like hydrogen bonds. mdpi.com

The simple binary compound, Platinum(IV) tetraiodide (PtI₄), is known to exist in several crystalline forms (polymorphs), which have been characterized by X-ray diffraction. wikipedia.org

| Polymorph | Crystal System | Space Group | Cell Parameters (nm) |

| α-PtI₄ | Orthorhombic | P bca | a = 1.290, b = 1.564, c = 0.690 |

| β-PtI₄ | Cubic | P m3m | a = 0.56 |

| γ-PtI₄ | Tetragonal | I 41/a | a = 0.677, c = 3.110 |

Table 2: Crystallographic Data for Platinum(IV) Tetraiodide Polymorphs. wikipedia.org

For more complex derivatives, this technique provides the ultimate structural proof, confirming the coordination environment and stereochemistry of the platinum center. nih.govmdpi.com

Powder X-ray Diffraction for Crystalline Phases

Powder X-ray Diffraction (XRD) is a fundamental technique for identifying the crystalline phases of a material and determining its unit cell dimensions. nih.gov This method is based on the constructive interference of monochromatic X-rays with the planes of a crystal lattice, governed by Bragg's Law. nih.gov For Platinum(4+) tetraiodide, XRD studies have revealed the existence of several crystalline modifications, or polymorphs, each with a distinct crystal structure. The analyzed material is typically finely ground and homogenized to ensure that all possible crystalline orientations are represented equally in the sample. nih.govmdpi.com

Research has identified at least three polymorphs of PtI₄, designated as α-PtI₄, β-PtI₄, and γ-PtI₄. Each of these phases possesses a unique crystal system, spatial group, and lattice parameters. The α-phase crystallizes in the rhombic system, the β-phase in the cubic system, and the γ-phase in the tetragonal system.

| Phase | Crystal System | Space Group | Cell Parameters (nm) | Z (Formula Units per Cell) |

|---|---|---|---|---|

| α-PtI₄ | Rhombic | P bca | a = 1.290 b = 1.564 c = 0.690 | 8 |

| β-PtI₄ | Cubic | P m3m | a = 0.56 | 1 |

| γ-PtI₄ | Tetragonal | I 41/a | a = 0.677 c = 3.110 | 8 |

Electron Microscopy (e.g., Transmission Electron Microscopy, TEM) for Nanomaterial Morphology

Transmission Electron Microscopy (TEM) is an indispensable tool for characterizing the morphology, size, and crystal structure of nanomaterials. youtube.comresearchgate.net This technique provides high-resolution, two-dimensional images by transmitting a beam of electrons through an ultrathin specimen. stanford.edunitech.ac.jp For platinum-containing nanomaterials, TEM analysis reveals detailed information about particle shape, size distribution, and crystalline nature. stanford.edunih.gov

While specific studies focusing exclusively on the TEM of this compound nanoparticles are not extensively detailed in the provided search results, the characterization of platinum nanoparticles in general offers significant insight. nih.govbath.ac.uk TEM studies on platinum nanoparticles have successfully identified various shapes, including nanocubes, nano-octahedra, and other irregular forms, with sizes ranging from a few nanometers to larger structures. bath.ac.ukrsc.org For instance, platinum nanoparticles with sizes between 5-12 nm have been synthesized and their cubic and octahedral shapes confirmed by TEM and High-Resolution TEM (HRTEM). bath.ac.ukrsc.org HRTEM can further provide information on the crystal lattice planes. nih.gov This suggests that if PtI₄ were synthesized in a nanomaterial form, TEM would be the primary technique used to elucidate its morphology, including particle size, shape, and degree of agglomeration.

UV-Visible Spectroscopy for Electronic Transitions and Complex Formation

UV-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule or complex. researchgate.net When a compound absorbs ultraviolet or visible light, electrons are promoted from a lower energy level to a higher one, and the wavelength of absorbed light corresponds to the energy difference between these levels. researchgate.net For transition metal complexes, these absorptions often arise from d-d transitions or charge-transfer bands. nih.gov

When this compound is dissolved in the presence of excess iodide ions, it can form the hexaiodoplatinate(IV) complex, [PtI₆]²⁻. The interaction between Pt(IV) and iodide ions is a key aspect of its chemistry. tau.ac.il The UV-Vis spectrum of such a solution would be dominated by the electronic transitions within this complex. In general, the absorption bands in platinum halide complexes are influenced by the nature of the halide ligand.

Photoelectron Spectroscopy for Electronic Structure and Bonding Characteristics

Photoelectron Spectroscopy (PES) is a powerful surface-sensitive technique that provides detailed information about the electronic structure and bonding within a compound. It works by irradiating a sample with high-energy photons (typically X-rays in XPS) and measuring the kinetic energy of the emitted electrons. The binding energy of these electrons can be calculated, which is characteristic of the element and its chemical environment.

While specific PES data for neutral PtI₄ is limited, extensive research has been conducted on related platinum iodide anionic species, which offers significant insight into the electronic properties. Studies on diplatinum iodide dianions such as [Pt₂I₆]²⁻ and [Pt₂I₈]²⁻ have been performed to understand their electronic structure, photodetachment, and photodissociation dynamics. These studies report vertical detachment energies of approximately 1.6 eV and 1.9 eV for [Pt₂I₆]²⁻ and [Pt₂I₈]²⁻, respectively. The photoelectron spectra of these complex anions show multiple direct detachment channels, suggesting photodetachment from a molecular core dominated by platinum.

X-ray Photoelectron Spectroscopy (XPS) is particularly useful for determining the oxidation states of elements within a compound. For platinum, the Pt 4f spectral region is typically analyzed. This region consists of a doublet, Pt 4f₇/₂ and Pt 4f₅/₂, separated by a spin-orbit splitting of about 3.33 eV. The binding energy of the Pt 4f₇/₂ peak for metallic platinum is around 71.1 eV. In Pt(IV) compounds, this peak would be shifted to a higher binding energy due to the higher oxidation state of the platinum atom. Analysis of the Pt 4f bands can therefore confirm the +4 oxidation state of platinum in this compound.

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial technique for verifying the empirical formula of a synthesized compound. It determines the mass percentage of each element present in the sample. For an inorganic compound like this compound (PtI₄), this analysis confirms the stoichiometric ratio of platinum to iodine.

The theoretical elemental composition of PtI₄ can be calculated based on the atomic weights of platinum (Pt, approx. 195.08 g/mol ) and iodine (I, approx. 126.90 g/mol ). The molar mass of PtI₄ is approximately 702.70 g/mol . The theoretical percentages provide a benchmark against which experimentally determined values can be compared to assess the purity and confirm the identity of the compound.

| Element | Symbol | Atomic Weight (g/mol) | Percentage by Mass (%) |

|---|---|---|---|

| Platinum | Pt | 195.08 | 27.76% |

| Iodine | I | 126.90 | 72.24% |

Electrochemical Characterization Techniques (e.g., Potentiometry)

Electrochemical techniques are employed to investigate the redox properties of chemical species. For this compound, these methods can be used for quantitative analysis and to study its interaction with other ions in solution.

One relevant technique is amperometric titration. The determination of platinum(IV) can be achieved through iodometric titration with amperometric endpoint detection. tau.ac.il This method involves the reaction of Pt(IV) with an excess of potassium iodide (KI). In the presence of a significant excess of iodide, platinum(IV) is reduced to platinum(II), liberating free iodine. tau.ac.il The amount of liberated iodine can then be titrated, and the endpoint is detected by monitoring the current change in the electrochemical cell. tau.ac.il Optimal conditions for this titration have been found to be in an acetate (B1210297) or phosphate (B84403) buffer solution with a pH of 6-8. tau.ac.il

Potentiometry, which measures the potential of an electrochemical cell under static conditions, is another valuable characterization method. acs.org While specific applications for the direct determination of Pt(IV) using ion-selective electrodes are not detailed in the provided results, platinum itself is a common material for indicator electrodes in potentiometric titrations. acs.orgh-brs.de For instance, a platinum electrode is typically used in redox titrations involving species like Fe²⁺/Fe³⁺ or Ce³⁺/Ce⁴⁺. h-brs.de Furthermore, potentiometric sensors incorporating platinum nanoparticles have been developed for the detection of various ions, demonstrating the importance of platinum-based materials in this electrochemical technique. utexas.edu Therefore, potentiometric methods could be adapted to monitor reactions involving the Pt(IV)/Pt(II) redox couple, likely using a platinum indicator electrode. acs.org

Coordination Chemistry and Structural Dynamics

Octahedral Coordination Geometry in Platinum(IV) Iodide Complexes

Platinum(IV) complexes, with their d⁶ electron configuration, predominantly adopt an octahedral geometry. This arrangement minimizes repulsion between the six electron pairs in the metal's coordination sphere. In the context of platinum(IV) iodide, the archetypal example is the hexaiodoplatinate(IV) anion, [PtI₆]²⁻. The six iodide ligands are positioned at the vertices of an octahedron, with the platinum ion at the center. The bond angles in an ideal octahedral complex are 90° between adjacent ligands and 180° between ligands that are trans to each other.

The adoption of an octahedral geometry is a consequence of the hybridization of the central platinum atom's orbitals. In valence bond theory, this is described as sp³d² hybridization, where one s, three p, and two d orbitals of the platinum atom mix to form six equivalent hybrid orbitals directed towards the corners of an octahedron. These hybrid orbitals then overlap with the orbitals of the six iodide ligands to form sigma bonds.

| Compound | Crystal System | Space Group | Pt-I Bond Lengths (Å) | I-Pt-I Bond Angles (°) |

|---|---|---|---|---|

| α-PtI₄ | Orthorhombic | P bca | ~2.65 - 2.70 | ~88 - 92 and ~178 |

| K₂[PtI₆] | Cubic | Fm-3m | ~2.67 | 90 and 180 |

In substituted platinum(IV) iodide complexes, where other ligands are present alongside iodide, the arrangement of these ligands around the octahedral platinum center can lead to various forms of isomerism. Geometric isomerism, specifically cis-trans isomerism, is common in complexes with the general formula [PtI₄L₂].

Cis-isomer: The two 'L' ligands occupy adjacent positions, with an L-Pt-L bond angle of approximately 90°.

Trans-isomer: The two 'L' ligands are situated on opposite sides of the platinum center, resulting in an L-Pt-L bond angle of 180°.

For complexes of the type [PtI₃L₃], two geometric isomers are also possible:

Facial (fac) isomer: The three identical ligands occupy the corners of one of the triangular faces of the octahedron.

Meridional (mer) isomer: The three identical ligands are positioned in a plane that bisects the octahedron.

The specific isomer formed in a synthesis can often be directed by the choice of starting materials and reaction conditions, frequently governed by the trans effect of the ligands involved.

Ligand Field Theory and Molecular Orbital Analysis in Iodide Systems

Ligand Field Theory (LFT) provides a more detailed description of the bonding and electronic structure of platinum(IV) iodide complexes than valence bond theory. It considers the interactions between the d-orbitals of the platinum(IV) ion and the orbitals of the iodide ligands.

In an octahedral environment, the degeneracy of the five d-orbitals is lifted. They split into two sets of different energy levels: the lower-energy t₂g set (dxy, dxz, dyz) and the higher-energy eg set (dx²-y², dz²). The energy difference between these two sets is denoted as Δo (the octahedral splitting parameter). For a d⁶ ion like Pt(IV), in a strong ligand field, the six d-electrons will pair up in the lower-energy t₂g orbitals, resulting in a low-spin configuration (t₂g⁶ eg⁰).

Iodide is considered a weak-field ligand in the spectrochemical series, which would typically favor high-spin complexes. However, for third-row transition metals like platinum, the crystal field splitting is inherently large, so Pt(IV) complexes are almost always low-spin, even with weaker-field ligands like iodide.

A molecular orbital (MO) analysis provides a more complete picture of the bonding. The atomic orbitals of the platinum(IV) ion and the symmetry-adapted linear combinations (SALCs) of the iodide ligand orbitals combine to form molecular orbitals. The 5p orbitals of the six iodide ligands form sigma and pi bonding and antibonding MOs with the appropriate platinum orbitals (5d, 6s, and 6p). The iodide ligands, having filled p-orbitals, can act as π-donors, interacting with the t₂g orbitals of the platinum. This π-donation results in a decrease in Δo compared to ligands that are only σ-donors.

Steric and Electronic Effects of Ligands on Platinum(IV)-Iodide Bonds

The nature of the ligands coordinated to the platinum(IV) center significantly influences the properties of the Pt-I bonds. These influences can be broadly categorized into steric and electronic effects.

Steric Effects: The iodide ion is the largest of the common halide ligands. Its considerable size can lead to significant steric hindrance within the coordination sphere, especially when bulky ancillary ligands are also present. This steric crowding can cause distortions from ideal octahedral geometry, including elongation of Pt-I bonds and deviations in bond angles.

Electronic Effects: The electronic influence of ligands is multifaceted. The σ-donating and π-accepting/donating capabilities of a ligand trans to an iodide will affect the Pt-I bond strength. A strong σ-donating ligand trans to an iodide can weaken the Pt-I bond (trans influence). Conversely, a strong π-accepting ligand trans to an iodide may strengthen the Pt-I bond by withdrawing electron density from the platinum center, which in turn enhances the interaction with the π-donating iodide.

The high polarizability of the iodide ligand is another key electronic factor. This property contributes to the significant covalent character of the Pt-I bond.

| Ligand | Ionic Radius (pm) | Pauling Electronegativity | Position in Spectrochemical Series |

|---|---|---|---|

| F⁻ | 133 | 3.98 | Weak |

| Cl⁻ | 181 | 3.16 | Weak |

| Br⁻ | 196 | 2.96 | Weak |

| I⁻ | 220 | 2.66 | Weakest (of halides) |

Trans Effect and Trans Influence of Iodide Ligands in Pt(IV) Complexes

The concepts of the trans effect and trans influence are crucial for understanding the reactivity and structural nuances of platinum complexes.

Trans Influence: This is a thermodynamic phenomenon that describes the effect of a ligand on the length of the bond trans to it in the ground state of a complex. The trans influence is primarily related to the σ-donor strength of the ligand. Iodide is a strong σ-donor and thus exerts a significant trans influence, weakening the bond of the ligand positioned opposite to it. This is observable as a lengthening of the trans Pt-L bond in the crystal structure.

Trans Effect: This is a kinetic phenomenon that refers to the ability of a ligand to direct an incoming substituent to the position trans to itself during a ligand substitution reaction. The trans effect is a combination of the trans influence (ground-state weakening) and the ability of the trans-directing ligand to stabilize the transition state. Iodide is high in the trans effect series, meaning it strongly labilizes the ligand trans to it for substitution.

Trans Effect Series (abbreviated): CN⁻ > CO > NO > H⁻ > PR₃ > I⁻ > Br⁻ > Cl⁻ > py > NH₃ > H₂O

While much of the quantitative data on the trans effect comes from studies of square planar Pt(II) complexes, the principles are also applicable to substitution reactions at octahedral Pt(IV) centers, although the reaction mechanisms are generally more complex.

Polynuclear and Bridging Iodide Platinum(IV) Structures

Platinum(IV) iodide complexes can form polynuclear structures where two or more platinum centers are linked by bridging ligands. Iodide ions are excellent bridging ligands due to their ability to donate electron pairs to two metal centers simultaneously.

Dimeric Structures: A common structural motif is the di-μ-iodo-bridged dimer, [Pt₂I₂...]. In these structures, two platinum centers are linked by two bridging iodide ligands, forming a planar or puckered Pt₂I₂ rhomb. The remaining coordination sites on each platinum atom are occupied by terminal ligands. An example of a related Pt(II) iodo-bridged dimer is [Pt(Am)I(μ-I)]₂, which serves as a synthetic precursor. While less common for Pt(IV), similar bridging motifs can be found.

Polymeric Structures: Extended polymeric chains can be formed where platinum(IV) centers are linked by bridging iodide ligands. In the solid state, platinum(IV) iodide (PtI₄) itself can exist in polymeric forms where each platinum atom is octahedrally coordinated to six iodide ions, with some iodides bridging between adjacent platinum centers. This leads to a one-, two-, or three-dimensional network structure. For instance, the α-PtI₄ structure consists of PtI₆ octahedra that share edges to form zigzag chains.

These polynuclear assemblies are of interest for their potential electronic and magnetic properties, which can arise from interactions between the platinum centers mediated by the bridging iodide ligands.

Double Cubane (B1203433) Structures

A significant structural motif observed in the chemistry of platinum(IV) iodide complexes is the double cubane structure. This arrangement is particularly notable in mixed-valence organometallic platinum compounds. Research has led to the definitive characterization of a tetraplatinum cluster complex, [(PtIMe₃·PtI₂Me₂)₂], which exhibits this double cubane framework. figshare.comacs.org This discovery resolved a long-standing question in the structural chemistry of platinum halides. acs.org

The formation of this double cubane structure can be initiated by the reaction of certain platinum(II) complexes with iodine, leading to ligand dissociation and subsequent methyl group transfer. figshare.comnih.gov For instance, the reaction of [PtMe₂(L)] (where L is a specific chelating ligand) with iodine can lead to the formation of the [(PtIMe₃·PtI₂Me₂)₂] cluster. acs.org The core of this structure consists of two cubane-like cages sharing a face. rsc.org

Supramolecular Interactions in Solid-State Architectures

Hydrogen Bonding Networks

Hydrogen bonding is a prominent feature in the crystal structures of platinum(IV) iodide complexes, particularly when ligands containing N-H or O-H groups are present. acs.orgresearchgate.net These interactions can lead to the formation of extended supramolecular assemblies, such as polymers and sheets. figshare.comnih.gov

In complexes of the type [PtI₂Me₂(L)], where L is a ligand such as 2-C₅H₄NCH₂NH-x-C₆H₄OH, N-H···I hydrogen bonds have been observed to link the individual molecules into one-dimensional polymeric chains or two-dimensional sheets. acs.org The geometry of these hydrogen bonds, including donor-acceptor distances and angles, is critical in determining the final supramolecular architecture.

Table 1: Examples of Hydrogen Bonding in Platinum(IV) Iodide Complexes

| Complex | Hydrogen Bond Type | Supramolecular Structure | Reference |

| [PtI₂Me₂(L)] (L = 2-C₅H₄NCH₂NH-3-C₆H₄OH) | N-H···I | Polymeric Chain | acs.org |

| [PtI₂Me₂(L)] (L = 2-C₅H₄NCH₂NH-4-C₆H₄OH) | N-H···I, O-H···I | Sheet | acs.org |

Halogen Bonding and Other Non-Covalent Interactions

Halogen bonding is another significant non-covalent interaction that directs the crystal packing in platinum(IV) iodide compounds. mdpi.com This interaction involves the electrophilic region of a halogen atom (the σ-hole) and a nucleophilic site. nih.gov In the context of platinum iodides, interactions such as I···I and C-I···I are observed. nih.gov

Crystal Chemistry and Phase Transitions in Perovskite-Related Platinum(IV) Iodides

A class of compounds related to platinum(4+) tetraiodide are the perovskite-related platinum(IV) iodides, which exhibit interesting crystal chemistry and temperature-dependent structural behaviors. researchgate.net An example is formamidinium platinum iodide, [(FA)₂Pt(IV)I₆], which adopts a perovskite-like crystal structure. researchgate.net

Temperature-Dependent Structural Transformations

Perovskite-related platinum(IV) iodides can undergo phase transitions as a function of temperature. researchgate.netedinst.com For instance, (FA)₂PtI₆ has been shown to possess a cubic crystal structure at room temperature, which transforms to a tetragonal structure at lower temperatures (100 K). researchgate.net These structural changes are driven by subtle shifts in atomic positions and the ordering of the organic cations within the crystal lattice. edinst.comresearchgate.net

The transition temperatures and the nature of the resulting phases are highly sensitive to the composition of the material, including the identity of the cations and halides. acs.orgacs.org These transformations can be monitored by techniques such as variable-temperature X-ray diffraction and photoluminescence spectroscopy. edinst.comescholarship.org

Table 2: Structural Phases of (FA)₂PtI₆

| Temperature | Crystal System | Space Group | Reference |

| 300 K | Cubic | Not specified | researchgate.net |

| 100 K | Tetragonal | Not specified | researchgate.net |

Octahedral Tilting Mechanisms

The pattern of octahedral tilting can be described using Glazer notation, which provides a systematic way to classify the different tilt systems. aps.org For example, tilts can be in-phase or out-of-phase with respect to the crystallographic axes. whiterose.ac.uk The degree of tilting is often temperature-dependent, with higher temperatures generally favoring more symmetric, untilted structures. semanticscholar.org The interplay between octahedral tilting, cation ordering, and hydrogen bonding dictates the complex structural landscape of these materials. cam.ac.uk

Disorder in Organic Cations

Disorder in the context of crystallography refers to the statistical occupation of more than one position or orientation by an atom or a group of atoms in the crystal lattice. In salts containing organic cations, this can manifest as either static or dynamic disorder.

Static Disorder: This occurs when different orientations or conformations of the organic cation are frozen in place within the crystal lattice. This can be influenced by the method of crystal preparation and any post-treatment of the compound. arxiv.org

Dynamic Disorder: This involves the rapid reorientation or conformational changes of the organic cation within its lattice site at a given temperature. This type of disorder is temperature-dependent and can influence the material's physical properties.

The presence and nature of organic cation disorder are often investigated through single-crystal X-ray diffraction experiments. The atomic displacement parameters (ADPs), also known as thermal ellipsoids, provide insights into the extent of disorder. arxiv.org Larger ADPs for the atoms of the organic cation compared to the inorganic framework can indicate a higher degree of motional freedom or positional disorder.

For instance, studies on compounds with ethylenediammonium cations have shown that the cation can exhibit partial disorder. arxiv.org This is often modeled in crystallographic studies by assigning partial occupancies to different atomic positions, representing the statistical distribution of the cation's orientation throughout the crystal.

The table below illustrates a hypothetical scenario of how disorder in an organic cation, for example, an ethylenediammonium ((H₃NCH₂CH₂NH₃)²⁺) cation, might be represented in a crystallographic study of a this compound salt. The data presented is illustrative of the type of findings in related systems.

Interactive Data Table: Representative Crystallographic Data for a Disordered Organic Cation

| Atom | Wyckoff Position | Occupancy | x | y | z | Uiso (Ų) |

| N1A | 4e | 0.6 | 0.2500 | 0.7500 | 0.1234 | 0.05 |

| C1A | 4e | 0.6 | 0.2500 | 0.7500 | 0.2345 | 0.06 |

| N1B | 4e | 0.4 | 0.2500 | 0.7500 | 0.1198 | 0.05 |

| C1B | 4e | 0.4 | 0.2500 | 0.7500 | 0.2401 | 0.06 |

This table is a representative example and does not correspond to a specific published crystal structure of a this compound salt.

In this example, the nitrogen and carbon atoms of the ethylenediammonium cation occupy two distinct sets of positions (A and B) with different occupancies (60% and 40%), indicating a static disorder in the orientation of the cation within the crystal lattice.

The study of organic cation disorder is crucial as it can significantly influence the electronic and optical properties of the material. For example, in related lead iodide perovskites, increased disorder of the organic cation has been associated with enhanced photoconductivity. arxiv.org The orientation of the organic cation can affect hydrogen bonding interactions with the halide framework, which in turn can modulate the electronic structure.

Further detailed research, including temperature-dependent crystallographic studies and solid-state nuclear magnetic resonance (NMR) spectroscopy, would be necessary to fully elucidate the nature and impact of organic cation disorder in specific this compound compounds.

Reactivity, Reaction Mechanisms, and Transformation Pathways

Reductive Elimination Reactions

Reductive elimination from platinum(IV) centers is a key process that leads to the formation of new chemical bonds and a reduction of the metal's oxidation state to platinum(II). The pathways of these reactions are highly dependent on the stereochemistry of the complex and the nature of the surrounding ligands.

Competitive Aryl-Iodide vs. Aryl-Aryl Reductive Elimination

In platinum(IV) complexes bearing both aryl and iodide ligands, a competition between aryl-iodide (Ar-I) and aryl-aryl (Ar-Ar) bond formation can be observed. The specific reaction pathway is often dictated by the isomeric form of the complex. For instance, in a model complex trans-(dmpe)Pt(IV)(Ar)₂I₂ (where dmpe is 1,2-dimethylphosphinoethane and Ar is 4-fluorophenyl), the trans geometry favors the reductive elimination of an aryl-iodide bond. nih.govfigshare.com In contrast, the corresponding cis-isomer of the same complex exclusively undergoes aryl-aryl reductive elimination. nih.govfigshare.com

The initial trans-complex can isomerize to the cis-isomer, which then proceeds through the Ar-Ar elimination pathway. nih.govfigshare.com This isomerization is a crucial step that determines the final product of the reaction.

| Isomer | Reductive Elimination Pathway | Product(s) |

| trans-(dmpe)Pt(IV)(Ar)₂I₂ | Aryl-Iodide (Ar-I) | (dmpe)Pt(II)(Ar)I |

| cis-(dmpe)Pt(IV)(Ar)₂I₂ | Aryl-Aryl (Ar-Ar) | (dmpe)Pt(II)I₂ and Ar-Ar |

Influence of Reaction Conditions and Ligand Environment on Reductive Elimination

The competition between isomerization and reductive elimination, and thus the final product distribution, is sensitive to the reaction conditions. Moderate heating of the trans-(dmpe)Pt(IV)(Ar)₂I₂ complex in solution under ambient light leads to both isomerization to the cis-isomer and Ar-I reductive elimination. nih.govfigshare.com The isomerization process can be influenced by both thermal and photochemical means. nih.govfigshare.com The presence of excess tetra-n-butylammonium iodide has been shown to slow down the isomerization reaction. nih.govfigshare.com

The ligand environment plays a critical role in directing the reaction pathway. The flexibility of the dmpe ligand allows for the isomerization to the cis-isomer to occur. However, when a more rigid ligand such as 1,2-dimethylphosphinobenzene (dmpbz) is used in place of dmpe, the isomerization pathway is suppressed. nih.govfigshare.com This rigid ligand framework favors the Ar-I reductive elimination pathway, making it the dominant reaction route. nih.govfigshare.com

| Condition/Ligand | Effect on trans-(dmpe)Pt(IV)(Ar)₂I₂ | Favored Pathway |

| Moderate Heating | Promotes both isomerization and Ar-I elimination | Competitive |

| Ambient Light | Promotes isomerization (photochemical pathway) | Isomerization to cis |

| Excess Iodide Ions | Slows down isomerization | Ar-I Reductive Elimination |

| Rigid Ligand (dmpbz) | Suppresses isomerization | Ar-I Reductive Elimination |

Ligand Substitution Kinetics and Mechanisms

Ligand substitution in platinum(IV) complexes is generally considered to be slow due to the inert d⁶ electron configuration of the metal center. nih.govnih.gov However, these reactions are crucial for the synthesis of new platinum(IV) compounds and for understanding their reactivity.

Nucleophilic Attack Pathways (e.g., Iodide Ion Attack)

Ligand substitution reactions at platinum centers can proceed through different mechanisms, including associative and dissociative pathways. uci.edulibretexts.org In the context of platinum(IV) iodide complexes, the attack by a nucleophile, such as an iodide ion, is a plausible step in substitution or reductive elimination processes. For example, the reductive elimination of iodide from trans-Pt(CN)₄I₂²⁻ is found to be first-order with respect to the iodide ion concentration, suggesting a direct role of iodide in the reaction mechanism. This could involve an associative mechanism where the incoming iodide attacks the platinum center.

In some proposed mechanisms for the reductive elimination of polar molecules, a nucleophilic attack follows an initial ligand dissociation. osti.govnsf.gov This suggests that an external nucleophile, like an iodide ion, could attack a ligand on the platinum complex, leading to bond formation and the reduction of the platinum center.

Intermediates in Substitution Processes

The formation of intermediates is a key feature of ligand substitution and reductive elimination reactions of platinum complexes. In many cases, five-coordinate intermediates are proposed. umb.eduumb.eduwikipedia.org For octahedral platinum(IV) complexes, a dissociative pathway would involve the initial loss of a ligand to form a five-coordinate intermediate. umb.eduumb.edu This intermediate is generally more reactive than the starting six-coordinate complex. umb.edu

Computational studies on the reductive elimination of methyl iodide from a platinum(IV) center suggest that the loss of an iodide ligand leads to a five-coordinate cationic intermediate. osti.govnsf.gov This intermediate is described as having significant Pt(II) character, indicating that the formal reduction of the platinum center can occur upon ligand dissociation, prior to the final bond-forming step. osti.govnsf.gov

Oxidation-Reduction Chemistry Involving Platinum(IV) and Platinum(II) Species

The redox chemistry between platinum(IV) and platinum(II) is a fundamental aspect of the chemical behavior of platinum compounds. Platinum(IV) complexes can be reduced to their platinum(II) counterparts, a process that is often a key step in their biological activity and catalytic applications.

The reduction of platinum(IV) complexes can be achieved by various reducing agents. For instance, the reduction of platinum(IV) chloride complex ions by ascorbic acid has been studied, with the process being influenced by factors such as pH and the presence of oxygen. mdpi.com The kinetic data from such studies help in elucidating the mechanism of the Pt(IV) to Pt(II) reduction.

The mechanism of electron transfer in redox reactions between platinum(IV) and platinum(II) complexes has also been investigated. One study on the reduction of trans-[Pt(PEt₃)₂X₄] (X = Cl, Br) by a platinum(II) complex suggests a mechanism involving a five-coordinate platinum(II) intermediate, [Pt(diars)₂Y]⁺ (Y = Cl, Br, I). rsc.org This intermediate is believed to be involved in the oxidation-reduction process with the platinum(IV) complex. rsc.org

| Reactants | Proposed Mechanism/Intermediate | Key Findings |

| Pt(IV) and Ascorbic Acid | Multi-step reduction process | Rate is dependent on pH and oxygen concentration mdpi.com |

| trans-[Pt(PEt₃)₂X₄] and Pt(diars)₂₂ | Redox process via a five-coordinate Pt(II) complex | The five-coordinate species [Pt(diars)₂Y]⁺ is a key intermediate in the electron transfer rsc.org |

Hydrolysis and Solvolysis of Platinum(IV) Iodide Complexes

The behavior of platinum(IV) iodide complexes in aqueous and non-aqueous solutions is characterized by substitution reactions where iodide ligands are replaced by solvent molecules. These processes are fundamental to understanding the stability and reactivity of these compounds.

Hydrolysis

The hydrolysis of the hexaiodoplatinate(IV) anion, [PtI₆]²⁻, has been a subject of detailed study. rsc.org This process occurs in a stepwise manner, where iodide ions are sequentially replaced by water molecules. rsc.org The initial step of this aquation is the formation of the [PtI₅(H₂O)]⁻ complex. Spectrophotometric and potentiometric techniques have shown that the hydrolysis proceeds through at least three discernible stages, corresponding to the loss of three iodide ions. rsc.org

A key finding is that as hydrolysis progresses, there is a notable presence of platinum(II) species, indicating that reduction of the platinum(IV) center occurs in labile equilibrium with the hydrolysis reactions. rsc.org The rate of these hydrolysis stages has been measured, and the apparent activation energy for the first stage is reported to be 12.5 kcal/mole. rsc.org The mechanisms for each stage of hydrolysis are complex and not identical, though some mechanisms observed in other halogenoplatinum(IV) complexes can be ruled out. rsc.org It is also worth noting that platinum(IV) iodide itself is known to decompose in water. wikipedia.org

Solvolysis

In non-aqueous solvents, platinum(IV) iodide complexes undergo solvolysis, a reaction where the solvent molecule acts as the nucleophile. The nature of the solvent is a critical factor in determining the reaction pathway and the resulting products. For instance, in coordinating solvents like dimethyl sulfoxide (B87167) (DMSO), the solvent can directly participate in the substitution of the iodide ligands. scispace.com Solvolysis in octahedral platinum(IV) complexes is a reversible process. scispace.com For example, the thermodynamically more favored O-bound DMSO isomer is exclusively produced during the solvolysis of certain platinum(IV) species. scispace.com

Reactions with Specific Substrates and Organic Transformations

Platinum(IV) iodide complexes are known to react with a variety of substrates, leading to important organic transformations. These reactions are often investigated for their potential applications in catalysis.

Acetylene (B1199291) Iodoplatination Reactions and Catalytic Cycles

While specific studies detailing the direct reaction of platinum(4+) tetraiodide with acetylene are not prevalent in the provided search results, the general reactivity of platinum(IV) halides provides a framework for understanding potential iodoplatination reactions. Such a reaction would likely involve the addition of a platinum-iodide bond across the carbon-carbon triple bond of acetylene.

A plausible catalytic cycle would commence with the coordination of the acetylene molecule to the platinum(IV) center. This would be followed by an insertion of the acetylene into a Pt-I bond, forming a vinyl-platinum(IV) intermediate. Subsequent reductive elimination of an iodinated organic product would regenerate a platinum(II) species, which could then be re-oxidized to platinum(IV) to complete the catalytic cycle. The specific ligands on the platinum center would play a crucial role in modulating the stability of intermediates and the efficiency of the catalytic process.

Reactions with Chalcogen-Containing Ligands (e.g., Ditellurides)

The reactions of platinum(IV) iodide complexes with chalcogen-containing ligands, such as ditellurides (R₂Te₂), represent a pathway to novel coordination compounds. These reactions can proceed through various mechanisms, including oxidative addition to a reduced platinum center or direct substitution on the platinum(IV) complex.

For instance, the interaction of a platinum(IV) iodide species with a ditelluride could lead to the displacement of iodide ligands and the formation of platinum(IV) complexes featuring tellurolate (RTe⁻) ligands. The stoichiometry of the reactants and the reaction conditions, such as solvent and temperature, would significantly influence the final product distribution. The resulting platinum-tellurium complexes are of interest for their potential electronic and catalytic properties.

Theoretical and Computational Investigations of Platinum 4+ Tetraiodide

Computational chemistry provides powerful tools to investigate the properties and reactivity of molecules at an electronic level. For a compound like Platinum(4+) tetraiodide (PtI₄), theoretical studies are crucial for understanding its structure, bonding, and potential chemical behavior, complementing experimental data that can be challenging to obtain. This section details various computational approaches used to study PtI₄ and related systems.

Advanced Applications in Materials Science and Catalysis

Catalytic Applications in Chemical Transformations

The catalytic prowess of platinum compounds is well-established, and platinum(IV) iodides are no exception. They participate in a range of chemical transformations, acting through both homogeneous and heterogeneous pathways, and demonstrating notable activity in electrocatalysis.

Homogeneous Catalysis: In a homogeneous catalytic system, the catalyst exists in the same phase as the reactants. Platinum(IV) complexes have demonstrated their utility in this domain, particularly in oxidation reactions. For instance, a synthesized platinum(IV) complex with axial thiocyanate (B1210189) ligands and chelating pyridyl-oxime ligands has been studied for its catalytic activity in the oxidation of benzyl (B1604629) alcohols. In the presence of hydrogen peroxide as a clean oxidant, this complex effectively catalyzed the conversion of benzyl alcohol derivatives into their corresponding aldehydes, which are valuable intermediates in the perfume, cosmetic, and food industries. The efficiency of such catalytic conversions is influenced by the structural chemistry of the catalyst and the specific characteristics of the substrate.

Heterogeneous Catalysis: Heterogeneous catalysis involves a catalyst that is in a different phase from the reactants, typically a solid catalyst with liquid or gaseous reactants. This is a cornerstone of the chemical industry. While direct applications of solid Platinum(4+) tetraiodide as a heterogeneous catalyst are not widely documented, related systems highlight the role of Pt(IV) species. In the development of single-atom heterogeneous platinum catalysts for hydrosilylation, a Pt(IV) precursor (PtO₂) is used. During the reaction, the Pt(IV) is reduced to form the active catalytic sites. These single-atom catalysts, supported on materials like alumina (B75360) nanorods, show high activity and excellent chemoselectivity for the formation of C-Si bonds, a crucial process in the silicones industry. This demonstrates the importance of Pt(IV) compounds as precursors for highly efficient and stable heterogeneous catalysts. The performance of such catalysts is critically dependent on the shape and size of the platinum particles, which dictates the available active sites for the reaction.

| Catalysis Type | Catalyst System Example | Reactants | Product | Industrial Relevance |

| Homogeneous | Platinum(IV) complex with thiocyanate and pyridyl-oxime ligands | Benzyl alcohols, Hydrogen peroxide | Aldehydes | Perfumes, Cosmetics, Food |

| Heterogeneous | Single-atom Platinum (from Pt(IV) precursor) on Alumina | Olefins, Silanes | Alkylsilanes | Silicones, Adhesives, Coatings |

Electrocatalysis is a subfield of catalysis that focuses on accelerating electrochemical reactions at an electrode surface. Platinum is a benchmark electrocatalyst for many crucial reactions, including the oxygen reduction reaction (ORR), which is fundamental to the operation of fuel cells. The high cost and scarcity of platinum have driven research into enhancing its efficiency.

Perovskite Materials for Optoelectronic Devices

Perovskites are a class of materials with a specific crystal structure that have shown exceptional promise for optoelectronic applications, most notably in solar cells. While lead-based perovskites have dominated the field, concerns over toxicity and stability have spurred the search for lead-free alternatives. Platinum(IV) iodide has been successfully incorporated into perovskite-related structures, creating novel materials with compelling properties.

Two notable examples are the vacancy-ordered double perovskites Cesium Platinum Iodide (Cs₂PtI₆) and Formamidinium Platinum Iodide ((FA)₂PtI₆) . These materials are being investigated as stable and potentially high-performance alternatives to their lead-based counterparts.

The band gap of a semiconductor is a crucial property that determines the range of the electromagnetic spectrum it can absorb and is therefore a key parameter for tuning the performance of solar cells and other optoelectronic devices. In perovskite materials, the band gap can be "engineered" or tuned by changing the chemical composition.

Research has shown that the choice of the cation (the 'A' site in the ABX₃ perovskite structure) significantly influences the band gap of platinum(IV) iodide perovskites.

Cs₂PtI₆ : This all-inorganic perovskite has been reported to have a narrow optical band gap of approximately 1.37 eV. This value is close to the ideal band gap for a single-junction solar cell, suggesting its potential for high efficiency.

(FA)₂PtI₆ : Formamidinium (FA) is a larger organic cation. The crystal structure of (FA)₂PtI₆ has been described, and it undergoes structural changes with temperature, which can affect the band gap. While the direct band gap of (FA)₂PtI₆ is not explicitly stated in the provided results, related compounds like MA₂PtI₆ (where MA is methylammonium) have calculated indirect and direct band gaps of 1.47 eV and 1.64 eV, respectively. The introduction of different cations leads to structural distortions, such as the tilting of the PtI₆ octahedra, which alters the electronic band structure and thus the band gap.

| Perovskite Compound | Cation (A-site) | Reported Optical Band Gap (eV) |

| Cs₂PtI₆ | Cesium (Cs⁺) | ~1.37 |

| (FA)₂PtI₆ | Formamidinium (FA⁺) | Not explicitly reported, but structurally characterized |

| MA₂PtI₆ (related) | Methylammonium (B1206745) (MA⁺) | 1.47 (indirect), 1.64 (direct) |

Efficient optoelectronic devices require not only optimal light absorption but also effective transport of the generated charge carriers (electrons and holes) to the electrodes. Key parameters for this are carrier mobility (how fast carriers move in an electric field) and carrier lifetime (how long they exist before recombining).

Platinum(IV) iodide perovskites have shown promising carrier transport properties. Computational studies and experimental work suggest that materials like Cs₂PtI₆ possess excellent carrier mobility. The incorporation of alkali cations like Cesium (Cs) into perovskite structures has been shown to increase both carrier mobility and lifetime. This is attributed to the suppression of non-perovskite phases and the growth of larger crystal grains, which reduces defects that can trap or scatter charge carriers. While specific quantitative data for the mobility and lifetime of (FA)₂PtI₆ are still emerging, the positive indications from Cs₂PtI₆ highlight the potential of this class of materials for high-performance devices.

Nanomaterials and Colloidal Systems of Platinum Iodide

The synthesis of materials at the nanoscale can unlock novel properties and applications. Platinum iodide is no exception, with research demonstrating the successful preparation of platinum iodide nanomaterials and colloidal systems.

A study has detailed the preparation of platinum iodide nanocolloids using the electrical spark discharge method (ESDM). This physical-chemical method uses platinum wire electrodes in a liquid iodine dielectric fluid to generate nanoparticles. Through this process, stable nanocolloids containing platinum iodide nanoparticles with sizes no larger than 10 nm have been successfully created. The properties of these nanocolloids, including their concentration and suspension stability, can be optimized by adjusting the electrical parameters of the ESDM process.

Another approach involves a liquid-phase reduction method where iodine ions are used to mediate the synthesis of platinum nanocrystals. In this method, the concentration of iodide ions at different stages of the reaction (nucleation and growth) can be used to control the final shape and size of the platinum nanocrystals, leading to structures like nanodendrites, cubes, and cuboctahedrons.

These colloidal platinum systems, which can contain platinum iodide species, are of great interest for their catalytic applications. The extremely large surface-area-to-volume ratio of nanoparticles makes them highly efficient catalysts for reactions such as hydrogenation and oxidation. The catalytic activity of these colloidal nanoparticles can be influenced by the stabilizing polymers used in their synthesis.

| Synthesis Method | Precursors | Resulting Nanomaterial | Key Features |

| Electrical Spark Discharge (ESDM) | Platinum wire, Liquid iodine | Platinum iodide nanocolloids | Particle size < 10 nm, Controllable concentration and stability |

| Iodine-mediated Reduction | K₂PtCl₄, KI, Reducing agent | Shape-controlled Pt nanocrystals | Forms nanodendrites, cubes, cuboctahedrons |

Controlled Synthesis and Morphological Control

The synthesis of platinum iodide nanocolloids has been successfully achieved using the electrical spark discharge method (ESDM). rsc.org This technique employs platinum wires as electrodes immersed in a liquid iodine dielectric fluid. rsc.org The process generates nanoparticles of platinum iodide that are then dispersed in the fluid. rsc.org Research has shown that the parameters of the electrical discharge, specifically the turn-on and turn-off times (Ton–Toff), can be precisely controlled to optimize the properties of the resulting nanocolloid. For instance, Ton–Toff parameters of 10–10 μs have been identified as optimal for producing platinum iodide nanocolloids with the smallest nanoparticle size and highest concentration. rsc.org

The morphology of these nanoparticles is typically spherical, with transmission electron microscopy (TEM) revealing particle sizes predominantly no larger than 10 nm, and in some cases, as small as 5 nm. rsc.org The resulting material is a nanocolloid of grey and black platinum iodide particles. rsc.org

Beyond the direct synthesis of platinum iodide nanoparticles, iodide ions, such as those that would be present in solutions of this compound, have been shown to play a crucial role in the shape-controlled synthesis of platinum nanocrystals. Iodide ions can act as a mediating agent, influencing the growth of platinum nanocrystals into specific morphologies like dendrites, cubes, and cuboctahedrons. The concentration of iodide ions and the stage at which they are introduced (nucleation vs. growth) can be manipulated to control the final shape of the platinum nanostructures. This highlights the potential of using this compound as a precursor where the iodide ligands could inherently influence the morphological outcome of the resulting nanomaterials.

Table 1: Optimal Parameters for Platinum Iodide Nanocolloid Preparation via ESDM

| Parameter | Value | Resulting Nanoparticle Properties |

| Ton–Toff | 10–10 μs | Optimal particle size (61.88 nm average), maximized concentration, and optimized suspension stability. rsc.org |

| Dielectric Fluid | 250 ppm liquid iodine | Successful creation of a nanocolloid with satisfactory suspension stability. rsc.org |

Note: The particle size of 61.88 nm represents the optimal average size under specific conditions, while TEM analysis indicated individual particle sizes are often much smaller. rsc.org

Colloidal Stability and Dispersion Properties

The stability of a colloidal dispersion is paramount for its practical applications. For platinum iodide nanocolloids synthesized via ESDM, the zeta potential is a key indicator of stability. A zeta potential with an absolute value greater than 30 mV is generally considered to indicate ideal colloid suspension stability. rsc.org Platinum iodide nanocolloids prepared under optimal conditions (10–10 μs Ton–Toff) have exhibited a zeta potential of -30.3 mV, confirming their satisfactory suspension stability. rsc.org

The dispersion mechanism involves the platinum iodide particles being suspended in water with the assistance of iodide ions. rsc.org The van der Waals forces between platinum and platinum iodide, which have closely related lattice structures, allow the platinum iodide to attach to the surface of platinum cores. rsc.org As an ionic compound, platinum iodide can form hydrogen bonds with water, facilitating its suspension. rsc.org

The dispersion properties can be further characterized by UV-visible spectroscopy. Platinum iodide nanocolloids exhibit characteristic absorption wavelengths, for instance at 285 nm and 350 nm under optimal synthesis parameters. rsc.org The absorbance at these wavelengths can be correlated with the concentration of the nanocolloid. rsc.org

Sensing and Detection Methodologies (non-biological)

The unique electronic and chemical properties of platinum and its compounds make them attractive candidates for the development of chemical sensors. While direct applications of this compound in sensing are not extensively documented, related systems involving platinum and iodine provide a strong basis for its potential in this field.

Development of Ion-Selective Electrodes

Ion-selective electrodes (ISEs) are analytical devices that respond to the activity of a specific ion in a solution. The development of an ISE typically involves an ionophore—a molecule that selectively binds to the target ion—incorporated into a membrane.

While there is a lack of specific research on the use of this compound as the primary component in an ion-selective electrode, the broader field of platinum-based sensors for halide ions is an active area of research. For example, platinum(II)-porphyrin complexes have been successfully used as ionophores in the construction of potentiometric sensors for both iodide and bromide ions. These sensors have demonstrated linear responses with near-Nernstian slopes and good selectivity.

Furthermore, platinum nanoparticle electrodes modified with an iodine monolayer have been developed for the electrochemical detection of other species, such as lead(II) ions. nih.gov In such systems, the iodine adatoms on the platinum surface play a critical role in the sensor's sensitivity and selectivity. nih.gov This demonstrates the synergistic effect of combining platinum and iodine in an electrochemical sensing platform.

The development of a this compound-based ion-selective electrode would likely involve leveraging the affinity of the platinum(IV) center for specific analytes or utilizing the iodide ions as the selective component. Future research could explore the incorporation of PtI₄ into polymeric membranes or its use as a precursor to generate a sensing layer on an electrode surface. The inherent properties of this compound make it a compound with considerable, though largely unexplored, potential in the field of non-biological chemical sensing.

Future Research Directions and Emerging Paradigms

Design and Synthesis of Novel Ligand Frameworks for Platinum(IV) Iodides

The development of new platinum(IV) complexes is heavily reliant on the rational design of ligands. nih.govub.edu The properties and reactivity of the central platinum atom are intricately controlled by the nature of the ligands attached to it. For platinum(IV) iodides, future research will likely focus on creating novel ligand frameworks that can stabilize the high oxidation state of platinum while also imparting specific functionalities.

The classic approach to designing new platinum complexes involves modifying the carrier (non-labile) and leaving (labile) groups. researchgate.net In the context of Pt(IV) iodides, the iodide ions can act as leaving groups, but they also significantly influence the electronic properties of the complex. The design of new multidentate ligands, which can form multiple bonds with the platinum center, is a promising avenue for creating robust and stable Pt(IV) iodide compounds. For instance, the incorporation of glycosyl groups into Pt(IV) systems has been shown to influence their antitumor abilities, suggesting that functionalized ligands can introduce new biological activities. rsc.org

Future research could explore ligand frameworks that are:

Redox-active: To facilitate electron transfer processes in catalysis.

Chiral: To enable enantioselective transformations.

Photoresponsive: To create materials whose properties can be controlled with light. Many platinum(IV) complexes are known to be sensitive to photodecomposition, a property that could be harnessed for photoactivated applications. nih.gov

The synthesis of these new complexes will require innovative synthetic methodologies to control the coordination environment around the platinum center precisely.

Advanced Mechanistic Studies Using Time-Resolved Spectroscopies

A deep understanding of reaction mechanisms is crucial for the rational design of new catalysts and materials. rsc.org For platinum(IV) iodide chemistry, advanced spectroscopic techniques will be indispensable for elucidating the intricate details of reaction pathways. Time-resolved spectroscopies, which can monitor reactions on very short timescales (femtoseconds to seconds), are particularly powerful tools.

These techniques can provide snapshots of transient intermediates and transition states that are invisible to conventional spectroscopic methods. For example, understanding the reduction of Pt(IV) complexes to active Pt(II) species is critical for applications in catalysis and medicine. mdpi.com Time-resolved spectroscopy could be used to directly observe the intermediates involved in this reduction process, providing invaluable mechanistic insights.

Future mechanistic studies on platinum(IV) iodides could employ a range of time-resolved techniques, including:

Transient Absorption Spectroscopy: To track the electronic changes in the platinum complex during a reaction.

Time-Resolved Infrared Spectroscopy: To monitor changes in vibrational modes, providing information about bonding and structural rearrangements.

X-ray Absorption Spectroscopy: To probe the oxidation state and local coordination environment of the platinum center as the reaction proceeds.

These studies will be essential for building accurate models of reactivity and for designing more efficient and selective platinum-based systems. rsc.org

Rational Design Principles for Tunable Electronic and Structural Properties

For instance, the electronic properties of a platinum(IV) iodide complex can be fine-tuned by introducing electron-donating or electron-withdrawing groups on the ligands. This can affect the redox potential of the complex, its light-absorbing properties, and its reactivity. Similarly, the steric bulk of the ligands can be used to control the accessibility of the platinum center, influencing its catalytic activity and selectivity.

The table below illustrates how different structural modifications can be used to tune the properties of hypothetical platinum(IV) iodide complexes.

| Structural Modification | Anticipated Effect on Electronic Properties | Potential Application |

| Introduction of electron-donating ligands | Lowering of the Pt(IV)/Pt(II) reduction potential | Enhanced catalytic activity in reductive processes |

| Incorporation of extended π-conjugated systems in ligands | Red-shifting of absorption spectra | Photosensitizers for photodynamic therapy or photocatalysis |

| Use of bulky, sterically hindering ligands | Increased stability and selectivity | Selective catalysis |

| Attachment of biomolecules to the ligand framework | Targeted delivery | Anticancer agents |

These design principles will enable the creation of a new generation of platinum(IV) iodide materials with precisely controlled functions. nih.gov

Synergistic Experimental and Theoretical Approaches in Material Discovery

The discovery of new materials is increasingly driven by a synergistic interplay between experimental synthesis and theoretical calculations. northwestern.edu This integrated approach is particularly valuable in the complex landscape of platinum chemistry. Computational methods, such as Density Functional Theory (DFT), can be used to predict the structures, properties, and reactivity of new platinum(IV) iodide complexes before they are synthesized in the laboratory.

Theoretical calculations can help to:

Screen potential ligand candidates: By predicting their binding affinity to the platinum center and their influence on the electronic structure of the complex.

Elucidate reaction mechanisms: By mapping out the energy landscape of a reaction and identifying the lowest-energy pathway.

Interpret experimental data: By providing a theoretical framework for understanding spectroscopic and electrochemical measurements.

This computational guidance can significantly accelerate the discovery process by focusing experimental efforts on the most promising candidates. mdpi.com The combination of theoretical predictions and experimental validation will be a powerful engine for innovation in the field of platinum(IV) iodide materials.

Exploration of New Catalytic Cycles and Reaction Pathways

Platinum complexes are renowned for their catalytic prowess, and platinum(IV) iodide is a promising platform for the development of new catalytic systems. wikipedia.org Future research will likely focus on exploring novel catalytic cycles and reaction pathways that leverage the unique properties of the Pt(IV) center and the iodide ligands.

One area of interest is the development of catalysts for challenging organic transformations. For example, platinum catalysts have shown promise in C-H activation reactions, which allow for the direct functionalization of otherwise inert carbon-hydrogen bonds. The high oxidation state of Pt(IV) could be advantageous in these types of oxidative reactions.

Furthermore, the presence of iodide ligands could open up new reaction pathways. Iodide itself can act as a catalyst or a mediator in various reactions. nih.govnitw.ac.in The interplay between the platinum center and the iodide ligands could lead to cooperative catalytic effects and novel reactivity.

Future research in this area could explore the use of platinum(IV) iodide complexes in:

Oxidative catalysis: For reactions such as alcohol oxidation and alkane functionalization. mdpi.com

Photoredox catalysis: Where the platinum complex acts as a light-absorbing species to drive redox reactions.

Tandem catalysis: Where the platinum catalyst promotes multiple transformations in a single pot.

The discovery of new catalytic applications for platinum(IV) iodide will not only expand the toolkit of synthetic chemists but also contribute to the development of more sustainable and efficient chemical processes. mdpi.commdpi.com

Q & A

Q. What are the optimal synthetic methods for preparing Platinum(4+) tetraiodide, and how are purity and structural integrity validated?

this compound is typically synthesized via direct reaction of platinum metal with iodine under controlled conditions. Key steps include stoichiometric control (Pt:I₂ = 1:2 molar ratio) and refluxing in a non-aqueous solvent (e.g., anhydrous benzene) to avoid hydrolysis . Characterization involves:

- Elemental analysis (e.g., ICP-MS for Pt/I ratio verification).

- Spectroscopy : Raman and IR to confirm I–Pt–I bonding motifs .

- Thermogravimetric analysis (TGA) to assess thermal stability and decomposition pathways .

Q. What spectroscopic and crystallographic techniques are critical for initial structural analysis of PtI₄?

- Single-crystal X-ray diffraction is the gold standard for determining coordination geometry and bond lengths. PtI₄ adopts a square-planar or tetrahedral geometry depending on synthesis conditions .

- Raman spectroscopy identifies symmetric stretching modes (ν₁ ~200–250 cm⁻¹) of Pt–I bonds, while IR spectroscopy detects asymmetric stretches .

- Powder XRD verifies phase purity and crystallinity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic properties of PtI₄, such as sublimation enthalpy or solubility?

Discrepancies often arise from impurities or methodological variations. To address this:

- Reproduce experiments using standardized protocols (e.g., controlled humidity for hygroscopicity mitigation) .

- Validate data through cross-technique consistency checks (e.g., comparing TGA-derived sublimation points with vapor pressure measurements) .

- Leverage databases like Platinum: A Database of Experimental Data for benchmarking .

Q. What advanced strategies ensure reproducibility in PtI₄ synthesis and application studies?

- Documentation : Include detailed reaction conditions (solvent purity, temperature gradients, inert atmosphere protocols) in the Experimental section .

- Supplementary data : Provide raw spectral files, crystallographic data (CIF), and TGA/DSC curves in FAIR-compliant formats .

- Error analysis : Quantify uncertainties in yield, purity, and instrumentation (e.g., ±0.1 Å resolution in XRD) .

Q. What understudied properties of PtI₄ warrant investigation for novel applications?

- Catalytic potential : Explore its role in halogenation reactions, leveraging PtIV redox activity .

- Photophysical behavior : Investigate charge-transfer transitions for optoelectronic applications.

- Stability in extreme conditions : High-pressure/temperature studies to assess structural resilience .

Q. How can computational modeling complement experimental studies of PtI₄?

- DFT calculations : Predict electronic structure, bond dissociation energies, and reaction pathways .

- Molecular dynamics (MD) : Simulate solvent interactions and degradation mechanisms.

- Validate models against experimental databases (e.g., crystallographic bond lengths from ).

Methodological Challenges and Solutions

Q. What are the key challenges in handling PtI₄ due to its hygroscopicity and light sensitivity?

- Storage : Use vacuum-sealed amber vials with desiccants (e.g., molecular sieves) .

- Synthesis : Conduct reactions in gloveboxes (O₂/H₂O < 1 ppm).

- Characterization : Perform XRD/Raman under inert gas flow to prevent hydration .

Q. How can researchers optimize recrystallization to achieve high-purity PtI₄?

- Solvent selection : Use toluene or chlorobenzene for minimal solubility variation with temperature .

- Gradient cooling : Slow cooling (0.5°C/min) to promote large crystal growth.

- Purity assessment : Combine elemental analysis with ICP-OES to detect trace metallic impurities .

Interdisciplinary Applications

Q. What interdisciplinary opportunities exist for PtI₄ in materials science and catalysis?

- Nanomaterials : Use PtI₄ as a precursor for Pt-based nanoparticles via reduction .

- Coordination chemistry : Study ligand-exchange reactions with N-/S-donor ligands for hybrid materials .

- Energy storage : Investigate iodine release/uptake mechanisms for battery electrolytes .

Data Management and Reporting

Q. How should PtI₄ researchers structure datasets to comply with FAIR principles?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.